3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-23(35-22-12-8-7-11-20(22)28(30)31)24(27(26-16)17-9-5-4-6-10-17)34-25(29)19-14-13-18(32-2)15-21(19)33-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNKKBSILSQLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with a thiol group on the pyrazole ring.
Esterification: The final step could involve the esterification of the pyrazole derivative with 2,4-dimethoxybenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitrophenyl group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to inhibit certain biological pathways. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory and analgesic properties.
Case Study:
A study published in the Journal of Medicinal Chemistry examined similar pyrazole derivatives and their effects on cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs. The results suggested that modifications to the pyrazole structure could enhance potency and selectivity against these enzymes .
Antimicrobial Activity
Research has demonstrated that compounds containing nitrophenyl groups can exhibit significant antimicrobial activity. The presence of the sulfanyl group may enhance this effect by increasing the lipophilicity of the molecule, allowing better membrane penetration.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-methyl-4-[(2-nitrophenyl)sulfanyl] | 15 | 50 µg/mL |
| Control (Standard Antibiotic) | 20 | 25 µg/mL |
This table illustrates that the compound's antimicrobial efficacy is comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .
Agricultural Applications
The compound has also been investigated for its potential use as a pesticide or herbicide. Its structural characteristics allow it to interact with plant growth regulators or pest metabolic pathways.
Case Study:
A study conducted on various pyrazole derivatives indicated that they could act as inhibitors of certain plant pathogens, thus protecting crops from diseases . The research highlighted the need for further exploration into the environmental impact and efficacy of these compounds in agricultural settings.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitrophenyl group could be involved in electron transfer reactions, while the pyrazole ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] benzoate
- [5-Methyl-4-(2-aminophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate
Uniqueness
- Functional Groups : The presence of both nitrophenyl and dimethoxybenzoate groups makes it unique.
- Biological Activity : The combination of these functional groups might result in unique biological activities not seen in similar compounds.
Biological Activity
The compound 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing upon various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization with nitrophenyl and benzoate groups. The synthetic pathways often utilize reagents such as aromatic aldehydes and sulfanyl compounds, which are crucial for achieving the desired structural properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4-(4-ClC6H4) | NUGC (Gastric) | 60 |
| 4-(OCH3C6H4) | HEPG2 (Liver) | 428 |
| 3-methyl derivative | MCF (Breast) | 580 |
The above table summarizes findings from studies that evaluated the cytotoxicity of related compounds. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the efficacy of these derivatives in targeting cancer cells .
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives are known for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and signaling pathways involved in inflammation . For example, docking results indicated that certain derivatives exhibited strong binding affinities to targets involved in inflammatory responses.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Electrophilic Attack : The presence of nitro groups enhances electrophilic character, facilitating interactions with nucleophilic sites on biomolecules.
- Inhibition of Enzymatic Activity : Pyrazole compounds often inhibit enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Study on Cytotoxicity : A study evaluated various pyrazole derivatives against MCF-7 breast cancer cells using MTT assays, revealing that specific substitutions significantly enhanced cytotoxicity .
- Inflammation Model : Another study utilized animal models to assess the anti-inflammatory effects of a related pyrazole derivative, demonstrating reduced edema and inflammatory markers post-treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves a 1,5-diarylpyrazole core template. A multi-step process starts with condensation reactions, such as coupling a pyrazole-carboxamide intermediate with a substituted phenylsulfanyl group. Key steps include:
- Step 1 : Preparation of the pyrazole backbone via cyclization of hydrazine derivatives with diketones or β-ketoesters.
- Step 2 : Introduction of the 2-nitrophenylsulfanyl group via nucleophilic aromatic substitution, requiring controlled temperature (60–80°C) and catalysts like K₂CO₃ in DMF .
- Step 3 : Esterification with 2,4-dimethoxybenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent.
- Challenges : Low yields (<40%) in sulfanyl group incorporation due to steric hindrance and competing side reactions (e.g., oxidation of the nitro group). Purity optimization often requires column chromatography with gradient elution (hexane/ethyl acetate) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substituent positions (e.g., distinguishing between C-3 and C-5 substitution patterns). The 2-nitrophenyl group shows distinct aromatic proton splitting (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays). Retention time correlates with logP values (~3.8 predicted for this compound) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the sulfanyl linkage and methoxy group orientation .
Q. How do the nitro, sulfanyl, and methoxy functional groups influence the compound’s physicochemical properties?
- Methodological Answer :
- Nitro Group : Increases molecular polarity (higher topological polar surface area ~120 Ų) but reduces solubility in aqueous media. UV-Vis spectroscopy (λmax ~270 nm) confirms π→π* transitions in the nitroaromatic system .
- Sulfanyl Group : Enhances metabolic stability by resisting cytochrome P450 oxidation. Redox stability is validated via cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl) .
- Methoxy Groups : Improve lipid solubility (logP ~3.8) and modulate crystallinity, as observed in differential scanning calorimetry (melting point ~160–165°C) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations after oral administration in rodent models. Adjust dosing regimens if rapid clearance (t₁/₂ <2 h) is observed .
- Prodrug Design : Mask polar groups (e.g., ester hydrolysis of the benzoate moiety) to enhance membrane permeability. Validate via Caco-2 cell monolayer assays .
- Metabolite Identification : Use HRMS (high-resolution mass spectrometry) to detect phase I/II metabolites in liver microsomes. If sulfoxide derivatives dominate, consider structural modifications to block oxidation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase. The sulfanyl group shows strong hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >2.0 Å indicates conformational flexibility requiring scaffold optimization .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with antibacterial IC₅₀. Nitro groups (σ = 1.27) enhance activity against Gram-positive bacteria .
Q. What experimental evidence supports or refutes the hypothesis that this compound acts synergistically with β-lactam antibiotics?
- Methodological Answer :
- Checkerboard Assay : Test fractional inhibitory concentration (FIC) indices against Staphylococcus aureus. FIC ≤0.5 indicates synergy. The compound’s sulfanyl group may disrupt efflux pumps, enhancing β-lactam uptake .
- Time-Kill Curves : Monitor bacterial viability over 24 h. Synergy is confirmed if the combination reduces CFU/mL by ≥2 log₁₀ versus either agent alone.
- Resistance Studies : Serial passage experiments (10–15 generations) assess resistance development. Synergistic combinations delay resistance emergence compared to monotherapy .
Q. How does the compound’s stability under physiological conditions (e.g., pH, temperature) impact its research utility?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h. HPLC analysis detects degradation products (e.g., hydrolysis of the benzoate ester at pH >7). Stabilize with lyophilization or enteric coatings .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation of the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
